3-Phenyl-1,2,4-Oxadiazol-5-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

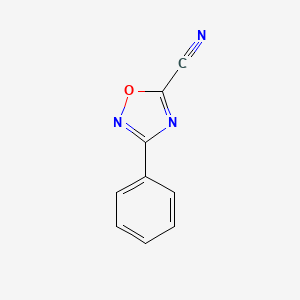

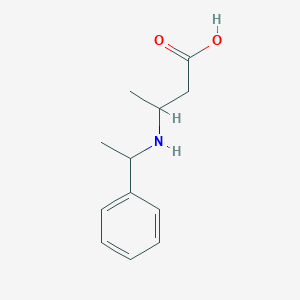

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a chemical compound with the molecular formula C9H5N3O . It is a member of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile consists of a five-membered 1,2,4-oxadiazole ring attached to a phenyl group and a carbonitrile group . The InChI code for this compound is 1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H .Physical and Chemical Properties Analysis

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a powder with a molecular weight of 171.16 .Wissenschaftliche Forschungsanwendungen

Antibakterielle Eigenschaften

Die Cyanogruppe der Verbindung trägt zu ihrer antimikrobiellen Aktivität bei. Forscher haben Derivate gegen Bakterien, Pilze und Protozoen getestet. Bemerkenswert ist, dass einige Derivate vergleichbare antibakterielle Wirkungen wie Standardmedikamente wie Amoxicillin aufweisen. Zusätzlich wurde ein antifungales Screening gegen Stämme wie T. harzianum und A. niger untersucht .

Trypanosoma cruzi Inhibition

Im Kontext vernachlässigter Tropenkrankheiten wurden Derivate von 3-Phenyl-1,2,4-Oxadiazol-5-carbonitril auf ihre Anti-Trypanosomen-Aktivität untersucht. Molekulare Docking-Studien gegen die Trypanosoma cruzi Cystein-Protease Cruzain (PDB-ID: 1U9Q) geben Einblicke in ihren Wirkmechanismus. Forscher beurteilen auch die Zytotoxizität, um die Sicherheit zu gewährleisten .

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with proteins or enzymes that are crucial for the survival and replication of these pathogens.

Biochemical Pathways

Given the anti-infective properties of related 1,2,4-oxadiazoles, it can be inferred that this compound may interfere with essential biochemical pathways in pathogens, leading to their inhibition or death .

Result of Action

Based on the known anti-infective properties of related 1,2,4-oxadiazoles, it can be inferred that this compound may inhibit the growth or replication of pathogens at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile plays a crucial role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and stability. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile and biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to active sites on enzymes and proteins .

Cellular Effects

The effects of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can affect the expression of specific genes, thereby influencing protein synthesis and cellular functions .

Molecular Mechanism

At the molecular level, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Furthermore, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. The degradation products may have different biochemical activities, which can influence the overall effects on cellular functions .

Dosage Effects in Animal Models

The effects of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of biochemical pathways and enhancement of cellular functions. At higher doses, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic transformations can affect the biological activity and efficacy of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile .

Transport and Distribution

The transport and distribution of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological effects. The distribution pattern of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a critical determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

3-phenyl-1,2,4-oxadiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJAGCDLCIKAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B2510547.png)

![1-[(5-Mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)

![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate](/img/structure/B2510556.png)

![3-ethyl-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2510557.png)

![3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2510559.png)

![2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B2510560.png)

![[(1-Methyl-1H-indol-5-yl)methyl]amine acetate](/img/structure/B2510565.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2510566.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2510568.png)